Ethyl-phosphinic acid

Description

Context within Organophosphorus Chemistry and Phosphinic Acid Derivations

Organophosphorus chemistry is the study of chemical compounds containing a carbon-phosphorus (C-P) bond. Within this broad field, phosphorus oxy-acids and their derivatives are a major class. Phosphinic acids are distinguished by a central pentavalent phosphorus atom bonded to one organic group and one hydrogen (in H-phosphinic acids) or two organic groups, along with a double-bonded oxygen (a phosphoryl group) and a single-bonded hydroxyl group. kent.ac.uk

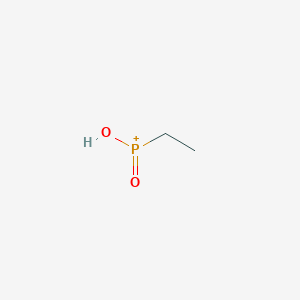

Ethyl-phosphinic acid, with the chemical formula CH₃CH₂P(O)(H)OH, is a prime example of an H-phosphinic acid. It is structurally distinct from the more commonly known phosphonic acids, which feature two hydroxyl groups instead of a hydrogen atom directly attached to the phosphorus. This structural difference is fundamental to its unique chemical behavior.

Structural Features and Unique Reactivity of H-Phosphinic Acids (e.g., this compound)

The core of this compound is a tetrahedral phosphorus atom. A key feature of H-phosphinic acids is the presence of a P-H bond, which imparts unique reactivity. nih.gov While it exists in equilibrium with a trivalent tautomer, known as a phosphonous acid, the equilibrium strongly favors the pentavalent phosphinic acid form due to the thermodynamic stability of the phosphoryl (P=O) bond. kent.ac.uk

The most significant aspect of its reactivity is the P-H bond, which makes this compound a versatile precursor. rsc.org This bond can undergo several key transformations:

Oxidation: The P-H bond can be oxidized to a P-OH bond, converting the H-phosphinic acid into the corresponding phosphonic acid (in this case, ethylphosphonic acid). rsc.org

Addition and Substitution: The P-H bond allows the molecule to participate in addition reactions across unsaturated carbon-carbon bonds and other substitution reactions. This provides a direct pathway to create new, often more complex, unsymmetrical phosphinic acids. rsc.orgorganic-chemistry.org

This versatility makes H-phosphinic acids like the ethyl derivative highly valuable synthons for creating a diverse range of organophosphorus compounds. nih.gov

Overview of Academic and Industrial Research Relevance

The unique reactivity of this compound makes it a compound of considerable interest in both academic and industrial research. Its primary role is that of a chemical intermediate or building block. rsc.orgrsc.org

Key areas of research include:

Synthesis of Bioactive Molecules: Phosphinic acids are recognized as effective mimics of the tetrahedral transition states that occur during peptide bond hydrolysis by certain enzymes. rsc.orgresearchgate.net This property makes them valuable scaffolds for designing potent and selective inhibitors of enzymes, particularly zinc and aspartyl proteases, which are targets in various disease therapies. researchgate.netpublish.csiro.aunih.gov

Precursor for Other Organophosphorus Compounds: It serves as a starting material for creating a wide variety of other organophosphorus compounds, including functionally substituted phosphinic acids and their derivatives. rsc.orgresearchgate.net These products have applications ranging from materials science to medicinal chemistry.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | C₂H₅P(O)(H)OH |

| Molecular Formula | C₂H₇O₂P |

| Molecular Weight | 94.05 g/mol |

| Key Functional Groups | Phosphoryl (P=O), Hydroxyl (P-OH), P-H Bond, P-C Bond |

| Class | Organophosphorus Compound, H-Phosphinic Acid |

Table 2: Structural Comparison of Related Phosphorus Oxy-acids

| Acid Type | General Structure | Example | Key Features |

| Phosphinic Acid | R₂P(O)OH | Diethylphosphinic Acid | Two P-C bonds |

| H-Phosphinic Acid | RP(O)(H)OH | This compound | One P-C bond, one P-H bond |

| Phosphonic Acid | RP(O)(OH)₂ | Ethylphosphonic Acid | One P-C bond, two P-OH groups |

Structure

3D Structure

Properties

CAS No. |

4363-06-8 |

|---|---|

Molecular Formula |

C2H6O2P+ |

Molecular Weight |

93.04 g/mol |

IUPAC Name |

ethyl-hydroxy-oxophosphanium |

InChI |

InChI=1S/C2H5O2P/c1-2-5(3)4/h2H2,1H3/p+1 |

InChI Key |

VLCKYIRTXQOKNB-UHFFFAOYSA-O |

Canonical SMILES |

CC[P+](=O)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of Ethyl Phosphinic Acid and Its Derivatives

Tautomerism and its Influence on Reactivity in H-Phosphinic Acid Systems

H-phosphinic acids, including ethylphosphinic acid, and their esters exist in a state of prototropic tautomeric equilibrium. This equilibrium involves two distinct forms: the tetracoordinated, pentavalent phosphorus (P(V)) species, known as the phosphinate form, and the tricoordinated, trivalent phosphorus (P(III)) species, referred to as the phosphonite form. mdpi.comnih.gov For ethylphosphinic acid, this equilibrium is between EtP(O)(H)OH (pentavalent) and EtP(OH)2 (trivalent).

The pentavalent form is characterized by a tetrahedral phosphorus center with a phosphoryl (P=O) group and is generally the more stable and predominant tautomer in the equilibrium mixture. mdpi.comnih.gov In contrast, the trivalent form possesses a lone pair of electrons on the phosphorus atom, making it significantly more nucleophilic. mdpi.com

The position of this equilibrium is a critical determinant of the compound's reactivity and is influenced by several factors:

Substituents: Electron-donating groups, such as the ethyl group, tend to stabilize the pentavalent form. Conversely, strong electron-withdrawing substituents can shift the equilibrium more towards the trivalent form. mdpi.comtandfonline.com

Solvent: The solvent environment can also affect the tautomeric balance, with computational studies showing that solvent polarity can have a measurable, albeit sometimes minor, effect on the relative stability of the tautomers. mdpi.comtandfonline.comresearchgate.net

Catalysis: The interconversion between tautomers, which can have a high energy barrier for an uncatalyzed intramolecular process, can be facilitated by catalysts such as water or transition metals. researchgate.net

This tautomerism is central to the reactivity of H-phosphinic acids. While the P(V) form is thermodynamically favored, many important synthetic reactions, particularly those involving nucleophilic attack by phosphorus, proceed through the more reactive, minor P(III) tautomer. mdpi.comtandfonline.com The ability to access this trivalent form, even at a low concentration, provides a pathway for reactions that would otherwise be inaccessible to the stable pentavalent species. nih.gov

Nucleophilic and Electrophilic Reactivity of the Phosphorus Center

The phosphorus center in ethylphosphinic acid and its derivatives exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile depending on the tautomeric form and the reacting partner.

Nucleophilic Reactivity: The nucleophilicity of the phosphorus atom is primarily associated with the trivalent P(III) tautomer, which possesses a lone pair of electrons. mdpi.comnih.gov This form can react with a variety of electrophiles. A key example is the phospha-Mannich reaction, where the trivalent phosphonous acid tautomer attacks an iminium ion, leading to the formation of α-aminoalkylphosphinic acids. tandfonline.com Similarly, the P(III) form can participate in nucleophilic additions to other unsaturated systems. thieme-connect.com Although the concentration of this tautomer is typically low, its high reactivity drives these transformations. tandfonline.com

Electrophilic Reactivity: The phosphorus atom in the dominant pentavalent P(V) tautomer is part of a phosphoryl group (P=O), which polarizes the bond, rendering the phosphorus atom electron-deficient and thus electrophilic. This electrophilicity is the basis for nucleophilic substitution reactions at the phosphorus center. The most common example is hydrolysis, where a nucleophile (such as a hydroxide (B78521) ion or water) attacks the electrophilic phosphorus atom. nih.govresearchgate.netfrontiersin.org This attack is the initial step in the cleavage of the P-O-C ester linkage in ethyl phosphinates. nih.gov

The dual nature of the phosphorus center is summarized in the table below.

| Reactivity Type | Dominant Tautomer | Key Feature | Example Reactions |

| Nucleophilic | P(III) (Phosphonite) | Lone pair on phosphorus atom | Phospha-Mannich reactions, Addition to electrophiles |

| Electrophilic | P(V) (Phosphinate) | Electron-deficient P atom in P=O group | Hydrolysis, Nucleophilic substitution |

Reactions Involving the P-H Bond: Addition and Cross-Coupling

The hydrogen atom bonded directly to the phosphorus in H-phosphinic acids and their esters is a key site of reactivity, enabling a variety of important bond-forming reactions, notably additions and cross-couplings.

Addition Reactions (Hydrophosphinylation): The addition of the P-H bond across carbon-carbon multiple bonds, known as hydrophosphinylation, is a powerful method for forming P-C bonds. d-nb.info A prominent example is the phospha-Michael addition, which involves the 1,4-conjugate addition of the H-phosphinate to an electron-deficient alkene, such as an α,β-unsaturated ester, ketone, or nitrile. rsc.orgnih.gov These reactions are often promoted by a base, which deprotonates the phosphinate to generate a more potent phosphorus-centered nucleophile that subsequently attacks the Michael acceptor. nih.gov

Metal catalysts, including copper and palladium complexes, are also highly effective in promoting the addition of H-phosphinates to unsaturated systems like alkynes. nih.govd-nb.info For instance, the copper(II)-catalyzed addition of H-phosphinates to phenylacetylene (B144264) proceeds with high regioselectivity, yielding exclusively the β-isomers. d-nb.info

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions represent another atom-efficient strategy for functionalizing the P-H bond. These reactions couple H-phosphinates with partners like aryl halides or allylic alcohols to create new P-C bonds, providing access to a diverse range of organophosphorus compounds. nih.govthieme-connect.com

The table below summarizes key addition reactions involving the P-H bond of H-phosphinates.

| Reaction Name | Substrate Type | Catalyst/Conditions | Product Type |

| Phospha-Michael Addition | α,β-Unsaturated ketones, esters, amides | Base (e.g., DBU, KOH), PTC | β-Functionalized phosphinates |

| Hydrophosphinylation of Alkynes | Terminal and internal alkynes | Transition metals (e.g., Cu(II), Pd, Ni) | Alkenylphosphinates |

| Dehydrative Allylic Substitution | Allylic alcohols | Palladium catalysts | Allylphosphinates |

Hydrolysis and Dealkylation Pathways of Ethyl Phosphinates to Yield Free Acids

The conversion of ethyl phosphinates, the ester form, into the corresponding free phosphinic acids is a critical step in many synthetic sequences. This transformation is typically achieved through hydrolysis under acidic or basic conditions, or via dealkylation with specific reagents. nih.govmdpi.com

Hydrolysis Pathways:

Base-Catalyzed Hydrolysis: Alkaline hydrolysis is a common method, typically involving heating the ethyl phosphinate with an aqueous solution of a strong base like sodium hydroxide. nih.gov The mechanism proceeds via a nucleophilic attack of the hydroxide ion (OH⁻) on the electrophilic phosphorus center of the P=O group. nih.govresearchgate.net This leads to the formation of a pentacoordinate intermediate, followed by the cleavage of the P-O bond to release ethanol (B145695) and the sodium salt of the phosphinic acid. Subsequent acidification yields the free phosphinic acid. nih.gov The rate of this reaction is sensitive to steric hindrance around the phosphorus atom. nih.gov

Acid-Catalyzed Hydrolysis: Hydrolysis can also be effected using strong acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), often at elevated temperatures. nih.govrsc.orgcdnsciencepub.com The mechanism for acid-catalyzed hydrolysis is typically bimolecular (AAc2), involving a nucleophilic attack by a water molecule on the protonated ester. nih.govcdnsciencepub.com However, depending on the structure of the ester, other mechanisms like unimolecular pathways (AAl1) can also occur. nih.govcdnsciencepub.com

Dealkylation Pathways: For substrates that are sensitive to harsh acidic or basic conditions, dealkylation using silyl (B83357) halides offers a milder alternative. mdpi.combeilstein-journals.org

Dealkylation with Trimethylsilyl Halides: Reagents such as bromotrimethylsilane (B50905) (TMSBr) and iodotrimethylsilane (B154268) (TMSI) are particularly effective for cleaving the O-alkyl bond. nih.govmdpi.com The reaction mechanism is believed to involve an initial attack of the silyl halide on the phosphoryl oxygen. mdpi.com This is followed by nucleophilic attack of the halide ion on the ethyl group, resulting in C-O bond cleavage and formation of a silylated phosphinate intermediate. This intermediate is then readily hydrolyzed with water or an alcohol (methanolysis) under neutral conditions to give the final phosphinic acid. mdpi.combeilstein-journals.orgnih.gov This two-step procedure is often referred to as the McKenna method and is valued for its mildness and high yields. beilstein-journals.orgnih.gov

| Method | Reagents | Typical Conditions | Mechanism | Key Features |

| Base-Catalyzed Hydrolysis | NaOH, KOH | Aqueous solution, 80-100°C | Nucleophilic attack on P, P-O cleavage | Common, effective for simple esters. nih.gov |

| Acid-Catalyzed Hydrolysis | conc. HCl, H₂SO₄ | Aqueous solution, reflux | AAc2 or AAl1 | Can be harsh, risk of side reactions. nih.govcdnsciencepub.com |

| Dealkylation (McKenna Method) | TMSBr, TMSI | Aprotic solvent, then H₂O/MeOH | Silylation of P=O, then SN2 at alkyl C | Mild, neutral conditions, good for sensitive molecules. mdpi.combeilstein-journals.org |

Exploration of Radical Reaction Pathways

In addition to ionic pathways, the P-H bond in ethylphosphinic acid and its derivatives can undergo homolytic cleavage to participate in radical reactions. researchgate.net These pathways provide an alternative approach for the formation of phosphorus-carbon bonds.

The process is typically initiated by a radical initiator, which abstracts the hydrogen atom from the P-H bond to generate a phosphorus-centered phosphinoyl radical (>P(O)•). researchgate.net This radical species is a key intermediate that can engage in several types of transformations:

Radical Addition: The phosphinoyl radical can add across carbon-carbon double or triple bonds in alkenes and alkynes. researchgate.netresearchgate.net This radical hydrophosphinylation often results in anti-Markovnikov addition products, a regioselectivity that can be complementary to ionic addition methods. d-nb.info An industrially significant application of this chemistry is the synthesis of aluminum diethylphosphinate, a flame retardant, which can be prepared via the radical addition of hypophosphorous acid to ethylene. google.com

Radical Coupling: The phosphorus-centered radical can also couple with other radical species or participate in more complex cascade reactions. researchgate.net

The facility of P-H bond homolysis makes H-phosphinates versatile substrates in radical chemistry, enabling the synthesis of a wide array of organophosphorus compounds through mechanisms distinct from the more common polar reactions. researchgate.net The success of these reactions often depends on the choice of initiator and reaction conditions to favor the desired radical pathway over competing ionic processes.

Advanced Analytical and Computational Methodologies for Ethyl Phosphinic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring (e.g., ³¹P, ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of ethylphosphinic acid and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms within a molecule. For organophosphorus compounds like ethylphosphinic acid, ³¹P, ¹H, and ¹³C NMR are routinely employed.

³¹P NMR Spectroscopy is particularly powerful for phosphorus-containing compounds due to the 100% natural abundance and spin ½ of the ³¹P nucleus, which results in sharp and readily interpretable signals. The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus atom, providing valuable information about its oxidation state, coordination number, and the nature of the substituents. For ethylphosphinic acid and its esters, the phosphorus atom is pentavalent and tetracoordinated, and its chemical shift typically appears in a characteristic region of the spectrum. The pH of the solution can also influence the ³¹P chemical shift, a property that can be used to study acid-base equilibria. researchgate.net

¹H NMR Spectroscopy provides information on the number, type, and connectivity of protons in a molecule. In ethylphosphinic acid, the protons of the ethyl group and the acidic proton(s) give rise to distinct signals. The coupling between the phosphorus atom and adjacent protons (P-H coupling) results in the splitting of proton signals, providing further structural confirmation. For instance, the methylene (B1212753) protons of the ethyl group will appear as a multiplet due to coupling with both the methyl protons and the phosphorus atom.

¹³C NMR Spectroscopy is used to determine the types of carbon atoms present in a molecule. Similar to ¹H NMR, coupling between the phosphorus atom and the carbon atoms of the ethyl group (P-C coupling) is observed, which aids in the assignment of signals and provides valuable structural information.

Reaction Monitoring by NMR spectroscopy allows for the real-time observation of chemical transformations. rsc.org By acquiring a series of NMR spectra over the course of a reaction, it is possible to track the disappearance of reactants and the appearance of products. rsc.org This technique is invaluable for optimizing reaction conditions, determining reaction kinetics, and identifying transient intermediates. For example, the esterification of ethylphosphinic acid can be monitored by observing the change in the ³¹P chemical shift as the phosphinic acid is converted to its corresponding ester. nih.gov In-situ NMR experiments, where the reaction is carried out directly within the NMR spectrometer, provide a continuous stream of data on the reaction progress. rsc.org

Below are interactive tables summarizing typical NMR data for ethylphosphinic acid and its derivatives.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |

|---|---|---|---|

| P-CH₂-CH₃ | 1.5 - 2.0 | dq (doublet of quartets) | ³JHH ≈ 7-8, ²JPH ≈ 15-20 |

| P-CH₂-CH₃ | 0.9 - 1.2 | dt (doublet of triplets) | ³JHH ≈ 7-8, ³JPH ≈ 18-22 |

| P-OH | Variable (broad) | s (singlet) | N/A |

| Carbon Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |

|---|---|---|---|

| P-CH₂-CH₃ | 20 - 30 | d (doublet) | ¹JPC ≈ 90-100 |

| P-CH₂-CH₃ | 5 - 10 | d (doublet) | ²JPC ≈ 5-10 |

| Compound Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Ethylphosphinic acid | +30 to +40 |

| Ethylphosphinate esters | +40 to +50 |

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is widely used for the molecular weight determination and structural elucidation of compounds. For ethylphosphinic acid and its derivatives, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed.

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For volatile and thermally stable compounds, GC-MS provides excellent separation and identification. Ethylphosphinic acid itself is not sufficiently volatile for direct GC-MS analysis; therefore, derivatization is often required to convert it into a more volatile species, for example, by esterification. researchgate.net

While electron ionization (EI) is a common ionization technique in GC-MS, it can cause extensive fragmentation of organophosphorus compounds, sometimes leading to the absence of a molecular ion peak. koreascience.kr Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation and often produces a prominent protonated molecule [M+H]⁺, which is useful for determining the molecular weight. koreascience.krnih.gov In CI, a reagent gas such as methane (B114726) or ammonia (B1221849) is introduced into the ion source. The reagent gas is ionized by electron impact, and these primary ions then react with the analyte molecules to produce analyte ions, typically through proton transfer. nih.govchemicalbook.com Studies on dialkyl and monoalkyl derivatives of ethylphosphonic acid have shown that methane chemical ionization yields protonated analyte molecules with high relative intensities, which are often the base peaks in the mass spectrum. nih.gov The fragmentation patterns observed in CI-MS can provide valuable structural information. nih.gov

LC-MS is the technique of choice for the analysis of polar, non-volatile, and thermally labile compounds like ethylphosphinic acid, as it allows for their direct analysis in aqueous samples with minimal or no sample preparation. nih.gov The compound is first separated by liquid chromatography, typically using a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column, and then introduced into the mass spectrometer. amazonaws.com

Electrospray ionization (ESI) is the most common ionization technique used in LC-MS for polar compounds. ESI can be operated in either positive or negative ion mode. For phosphinic acids, negative ion mode is often preferred as it readily forms deprotonated molecules [M-H]⁻. Tandem mass spectrometry (MS/MS) can be used to further enhance selectivity and sensitivity. In MS/MS, a specific precursor ion is selected, fragmented, and the resulting product ions are detected. This technique is highly specific and can be used for quantification at very low levels. nih.gov To improve the sensitivity of LC-ESI-MS/MS for organophosphorus acids, chemical derivatization can be employed to introduce a more readily ionizable group. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. Covalent bonds vibrate at specific frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

The IR spectrum of ethylphosphinic acid exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. The P=O (phosphoryl) group gives rise to a strong absorption band, while the P-OH and O-H stretching vibrations also produce distinct peaks. The C-H stretching and bending vibrations of the ethyl group are also readily identifiable.

The position and intensity of these absorption bands can provide valuable information about the molecular structure and bonding. For instance, hydrogen bonding can cause a broadening and a shift to lower wavenumbers of the O-H and P=O stretching bands.

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (in P-OH) | Stretching | 2500 - 3300 | Broad, Strong |

| C-H (in CH₂, CH₃) | Stretching | 2850 - 3000 | Medium to Strong |

| P=O (Phosphoryl) | Stretching | 1150 - 1250 | Strong |

| P-O (in P-OH) | Stretching | 900 - 1050 | Strong |

| P-C | Stretching | 650 - 800 | Medium |

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Complexes

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, a unique diffraction pattern is produced. Mathematical analysis of this pattern allows for the determination of the crystal lattice and the exact position of each atom within the unit cell.

While obtaining a suitable single crystal of ethylphosphinic acid itself can be challenging, its derivatives and complexes with metals often form well-defined crystals that are amenable to X-ray diffraction analysis. The resulting crystal structure provides a wealth of information, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This information is crucial for understanding the solid-state properties of these materials and for correlating structure with reactivity. For example, the crystal structure of a metal complex of an ethylphosphinate can reveal the coordination geometry around the metal center and the mode of binding of the phosphinate ligand.

Computational Chemistry and Theoretical Studies

Computational chemistry and theoretical studies provide a powerful complement to experimental techniques in the investigation of ethylphosphinic acid systems. These methods use the principles of quantum mechanics and classical mechanics to model and predict the properties of molecules and their reactions.

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. DFT calculations can be used to predict a variety of properties, including molecular geometries, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts. mdpi.com These calculations can provide insights into the nature of chemical bonds and the electronic distribution within the molecule.

Molecular Dynamics (MD) simulations are used to study the time evolution of a system of atoms and molecules. researchgate.net By solving Newton's equations of motion for each atom, MD simulations can provide a detailed picture of the dynamic behavior of molecules in the liquid phase or at interfaces. For example, MD simulations can be used to study the solvation of ethylphosphinic acid in water or its adsorption onto a solid surface. rsc.org These simulations can provide valuable information about intermolecular interactions and the organization of molecules in condensed phases.

Theoretical studies can also be used to investigate reaction mechanisms and to predict the energetics of different reaction pathways. This information can be invaluable for understanding the reactivity of ethylphosphinic acid and for designing new synthetic routes to its derivatives.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a primary computational method for investigating the electronic structure and energetics of organophosphorus compounds, including ethylphosphinic acid. DFT calculations allow for the accurate prediction of molecular geometries, bond energies, and electronic properties. nih.govnih.gov

Detailed research findings from DFT studies reveal the distorted tetrahedral geometry around the phosphorus atom in phosphonic acids. nih.gov For instance, in methylphosphonic acid, the P=O double bond is shorter than the two P-O single bonds, and the bond angles around phosphorus deviate from the ideal tetrahedral angle. nih.gov These structural parameters are crucial for understanding the molecule's reactivity and interactions.

DFT calculations are also employed to determine energetic properties such as formation enthalpies and Gibbs free energies. aps.org The choice of the exchange-correlation functional and basis set is critical for obtaining accurate results that correlate well with experimental data. aps.orgresearchgate.netrsc.org For example, studies on various organic reactions have shown that methods like B3LYP/6-311+G** can provide good agreement with experimental activation parameters. researchgate.net

Table 1: Representative Calculated Properties of Phosphonic Acids from DFT Studies

| Property | Description | Typical Calculated Values |

|---|---|---|

| P=O Bond Length | The distance between the phosphorus and the double-bonded oxygen atom. | ~1.50 Å nih.gov |

| P-O Bond Length | The distance between the phosphorus and the single-bonded oxygen atoms. | ~1.54 Å nih.gov |

| P-C Bond Length | The distance between the phosphorus and the ethyl group's carbon atom. | ~1.76 Å nih.gov |

| O-P-O Bond Angle | The angle between the two single-bonded oxygen atoms and the phosphorus atom. | Varies, indicating distorted tetrahedral geometry nih.gov |

| First pKa | A measure of the acidity of the first proton, influenced by the R group. | 1.1 - 2.3 (for aromatic R groups) nih.gov |

| Second pKa | A measure of the acidity of the second proton. | 5.3 - 7.2 (for aromatic R groups) nih.gov |

Note: The values presented are representative for phosphonic acids and can vary based on the specific substituent and computational method used.

Investigation of Reaction Mechanisms via Computational Modeling

Computational modeling, particularly using DFT, is instrumental in elucidating the complex reaction mechanisms involving ethylphosphinic acid and related phosphonates. nih.gov These studies can map out potential energy surfaces, identify transition states, and calculate activation barriers, thereby providing a detailed picture of how a reaction proceeds. nih.govnih.gov

One area of investigation is the tautomeric equilibrium between the tetracoordinate phosphonate (B1237965) form and the tricoordinate phosphite (B83602) form. Computational studies have shown that for compounds like P(OEt)2OH, the equilibrium heavily favors the tetracoordinate phosphonate tautomer by a factor of 10^7.2. cdnsciencepub.com

Furthermore, computational models have been used to explore the mechanisms of condensation reactions, which are crucial for processes like the formation of self-assembled monolayers. researchgate.net For instance, the kinetics of H-phosphonate condensation can be modeled to understand the influence of different reagents and catalysts on the reaction rate. researchgate.net These computational approaches allow for the systematic evaluation of different mechanistic proposals, such as concerted versus stepwise pathways, and can explain experimentally observed regioselectivity and stereoselectivity. nih.govnih.gov

Adsorption Phenomena on Surfaces (e.g., Aluminum Oxide)

The interaction of ethylphosphinic acid with metal oxide surfaces is critical for applications such as corrosion inhibition and surface functionalization. mdpi.com Computational studies, often employing density-functional based tight-binding methods, have provided significant insights into the adsorption of ethylphosphonic acid on aluminum oxide surfaces. researchgate.net

Research has focused on various hydroxylated surface models of aluminum oxide, such as α-Al2O3, β-Al(OH)3, and γ-AlOOH. researchgate.net On these surfaces, ethylphosphonic acid can adsorb in different coordination modes: monodentate, bidentate, and tridentate. researchgate.netethz.ch Computational analysis of the adsorption energies reveals the most favored binding modes and sites. researchgate.net

Key findings indicate that the preference for a particular adsorption site is strongly influenced by the geometry of that site. researchgate.net The regioselectivity of adsorption increases when moving from monodentate to tridentate binding. researchgate.net Interestingly, computational results suggest that the ethyl chain of ethylphosphonic acid has no significant influence on the selection of the preferred adsorption sites, which is primarily governed by the phosphonic acid head group's interaction with the surface. researchgate.net The adsorption process typically involves an acid-base condensation reaction between the P-OH groups of the acid and the metal-OH groups on the surface, forming stable P-O-Al linkages. mdpi.comresearchgate.net

Table 2: Adsorption Modes of Ethylphosphonic Acid on Aluminum Oxide

| Adsorption Mode | Description | Key Feature |

|---|---|---|

| Monodentate | The phosphonic acid binds to the surface through one oxygen atom. | Single P-O-Al bond formed. |

| Bidentate | The phosphonic acid binds to the surface through two oxygen atoms. | Two P-O-Al bonds formed, creating a chelate-like structure. |

| Tridentate | The phosphonic acid binds to the surface through three oxygen atoms. | Involves the phosphoryl oxygen in addition to the hydroxyl oxygens. |

Proton Transfer Dynamics and Solvent Effects

Proton transfer is a fundamental process in the chemistry of ethylphosphinic acid, governing its acidic behavior and its role in various chemical reactions. dntb.gov.ua Computational modeling is a powerful tool for studying the dynamics of proton transfer and the significant influence of the surrounding solvent environment. researchgate.netmdpi.com

Ab initio molecular dynamics simulations and DFT calculations using continuum solvent models (like the conductor polarized continuum model) are employed to investigate the potential energy surface for proton transfer. researchgate.netresearchgate.net These studies can determine whether the potential energy curve for proton transfer has a single-well or double-well potential, which indicates the feasibility and mechanism of the transfer. researchgate.net

For phosphorus acids interacting with solvent molecules like dimethyl sulfoxide (B87167) (DMSO), computational studies have shown that the energy barrier for proton transfer from the acid to the solvent increases as more solvent molecules are explicitly included in the model. researchgate.net This highlights the importance of the solvent environment in stabilizing or destabilizing the transition state for proton transfer. researchgate.netdntb.gov.ua The dielectric constant of the solvent is also a critical factor, with higher dielectric constants generally favoring charge separation and ionization. researchgate.net These computational insights are crucial for understanding proton conduction mechanisms in materials like fuel cell membranes, where phosphonic acid moieties play a key role. researchgate.net

Applications of Ethyl Phosphinic Acid in Chemical Research and Industrial Catalysis

Role in Catalysis and Organocatalysis

The phosphorus atom in ethyl-phosphinic acid and related compounds can be readily modified, allowing for the tuning of its electronic and steric properties. This adaptability makes it a valuable component in the design of catalysts for a wide range of chemical transformations.

Ligand Design in Transition-Metal Catalysis

Phosphorus compounds are fundamental to transition-metal catalysis, where they function as ligands that coordinate to a metal center, influencing its reactivity and selectivity. The electronic and steric properties of these ligands are crucial for controlling the catalytic cycle, including steps like oxidative addition and reductive elimination.

Derivatives of this compound can be conceptualized as precursors to various phosphine-type ligands. The design of these ligands is a key area of research in homogeneous catalysis. nih.gov The primary goal is to create ligands that can stabilize the metal center and facilitate specific reaction pathways. The electron-donating ability of the phosphorus atom can be systematically adjusted, which in turn modifies the electron density at the metal center. umsl.edu For instance, increasing the basicity of the phosphorus ligand leads to a higher electron density on the coordinated metal, which can enhance its catalytic activity. umsl.edu

The steric bulk of the ligand is another critical parameter. Bulky ligands can create a specific coordination environment around the metal, which can improve selectivity and promote reductive elimination steps in catalytic cycles. The systematic study of structure-property relationships allows for the rational design of ligands, where substituents are varied to achieve desired electronic and steric effects for applications in reactions like the oxidation of alcohols or the functionalization of C-H bonds. umsl.edu

| Ligand Property | Influence on Catalysis | Research Finding |

| Electronic Properties | Modulates electron density at the metal center, affecting reactivity (e.g., oxidative addition). umsl.edu | More electron-donating phosphine (B1218219) ligands increase the basicity and electron density of the metal complex. umsl.edu |

| Steric Properties | Creates a specific coordination environment, influencing selectivity and promoting reductive elimination. | The presence of substituents near the coordinating atom has a profound impact on the geometry of the metal complex. umsl.edu |

Organocatalytic Transformations

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. Chiral phosphoric acids, which are structurally related to phosphinic acids, have emerged as highly versatile and powerful tools in this field, particularly for asymmetric synthesis. nih.gov These metal-free catalysts are often used in transfer hydrogenation reactions, providing an environmentally benign alternative to traditional metal-based catalysts. nih.gov

The catalytic activity of these phosphorus-based Brønsted acids relies on their ability to activate substrates through hydrogen bonding or protonation. In asymmetric catalysis, the chiral backbone of the catalyst creates a stereochemically defined environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer. nih.govresearchgate.net This strategy has been successfully applied to the asymmetric reduction of a wide variety of substrates, including imines, ketones, and heterocycles. nih.govnih.gov

The effectiveness of the catalyst can be highly dependent on its structure and concentration. Studies have shown that intermolecular acid-acid interactions can lead to the formation of catalyst aggregates (dimers), which can influence both the reaction rate and the stereoselectivity of the transformation. rsc.org Understanding these supramolecular interactions is crucial for optimizing reaction conditions and catalyst design. rsc.org

Chain Transfer Agents in Polymerization Processes

In polymer chemistry, controlling the molecular weight and architecture of polymers is essential for tailoring their properties. Chain transfer agents (CTAs) are crucial additives in free-radical polymerization that regulate polymer chain growth. google.com Phosphorus-containing compounds, including derivatives of phosphinic acid, have been identified as effective CTAs. google.comnih.gov

Hypophosphorous acid and its salts, which are structurally similar to this compound, are particularly effective CTAs in aqueous polymerization. google.com Their primary advantage is the ability to introduce phosphinate and phosphonate (B1237965) functionalities into the polymer structure, which can confer beneficial properties such as improved scale inhibition and dispersion. google.com These agents operate through an addition-fragmentation mechanism, where a growing polymer radical adds to the CTA, leading to the termination of that chain and the generation of a new radical that can initiate a new polymer chain. google.com This process allows for the synthesis of polymers with controlled, often low, molecular weights. google.com

The use of phosphorus-based CTAs is a key strategy in controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.govrsc.org In RAFT, these agents help produce polymers with well-defined molecular weights and narrow molecular weight distributions. nih.gov

Advanced Materials Science Research

The ability of this compound and its derivatives to interact strongly with surfaces and to modify the chemical properties of materials makes them valuable in materials science.

Surface Functionalization and Coating Chemistry

Organophosphonic acids are widely used to modify the surfaces of metals and metal oxides. mdpi.com Ethylphosphonic acid, a closely related compound, has been studied for its ability to chemisorb onto aluminum oxide surfaces. researchgate.net These molecules can form highly ordered, self-assembled monolayers (SAMs) on various substrates. mdpi.com

The formation of these layers occurs through a condensation reaction between the phosphonic acid headgroup and hydroxyl groups on the oxide surface, creating strong and stable metal-oxygen-phosphorus (e.g., Al–O–P) covalent bonds. mdpi.comresearchgate.net This robust anchoring makes phosphonate-based coatings highly durable.

This surface functionalization has several important applications:

Corrosion Protection: The dense, well-ordered monolayer acts as a barrier, protecting the underlying metal from corrosive agents. mdpi.com

Adhesion Promotion: The SAM can serve as a molecular bridge between an inorganic substrate (like a metal oxide) and an organic overlayer (like a polymer or paint), significantly improving adhesion. mdpi.com

Surface Energy Modification: By choosing appropriate organic tails on the phosphonic acid molecule, the surface can be rendered either hydrophobic or hydrophilic. researchgate.net

| Application | Mechanism | Substrate Example |

| Corrosion Resistance | Formation of a dense, stable barrier layer via strong Al–O–P bonds. mdpi.com | Aluminum and its alloys. researchgate.net |

| Adhesion Improvement | Acts as a coupling agent between the metal oxide surface and an organic coating. mdpi.com | Aluminum, Indium Tin Oxide. researchgate.netgatech.edu |

| Surface Modification | Self-assembly of molecules with functional tails to control surface properties (e.g., wettability). researchgate.net | Aluminum Oxide, Silicon Oxide. researchgate.nettdl.org |

Chemical Aspects of Fire Retardancy

Phosphorus-based compounds are among the most effective flame retardants for polymeric materials. mdpi.com this compound and its derivatives contribute to fire retardancy through actions in both the condensed (solid) phase and the gas phase during combustion. mdpi.comresearchgate.net

Condensed-Phase Mechanism: Upon heating, organophosphorus compounds like this compound can decompose to produce phosphoric or polyphosphoric acid. nih.gov This acidic species acts as a catalyst for the dehydration of the polymer, promoting the formation of a stable, insulating layer of char on the material's surface. nih.govusda.gov This char layer serves two main purposes: it insulates the underlying polymer from heat and reduces the release of flammable volatile gases into the flame zone. researchgate.net

Gas-Phase Mechanism: A portion of the phosphorus compound can be volatilized into the flame. There, it decomposes to generate phosphorus-containing radicals (such as PO•, HPO•, and PO₂•). researchgate.net These radicals are highly effective at trapping the high-energy H• and OH• radicals that are essential for propagating the combustion chain reactions in the flame. researchgate.net By interrupting these chain reactions, the flame chemistry is inhibited, and the fire is suppressed. mdpi.com The combination of these two mechanisms makes phosphorus-based compounds highly efficient and versatile fire retardants.

Supramolecular Assembly and Coordination Polymer Design

Ethylphosphinic acid and its derivatives are valuable building blocks in the fields of supramolecular chemistry and materials science. The phosphinic acid group, –P(O)(OH)R, possesses unique characteristics that enable it to participate in the formation of ordered, non-covalently bonded structures known as supramolecular assemblies, as well as robust, network-like structures called coordination polymers. nih.govresearchgate.net

The design of these structures relies on the dual functionality of the phosphinic acid moiety. The P=O group acts as a hydrogen bond acceptor, while the P-OH group serves as a hydrogen bond donor. This allows phosphinic acids to form predictable hydrogen-bonding networks, which are fundamental to creating self-assembling systems. nih.govscispace.comresearchgate.net Furthermore, the deprotonated phosphinate group, –P(O)O⁻R, is an excellent ligand for coordinating with metal ions. This property is exploited in the design of coordination polymers, where metal centers are linked together by phosphinate bridges to form one-, two-, or three-dimensional networks. researchgate.netmdpi.com

Research has shown that phosphinic acids can be suitable linkers for constructing open framework structures, similar to the well-known metal-organic frameworks (MOFs). mdpi.com The geometry of the sp³-hybridized phosphorus atom in phosphinates, combined with their higher acidity and the resulting hydrolytic stability of the metal-phosphinate bond compared to metal-carboxylates, offers advantages in creating robust materials. mdpi.com For instance, studies on ferrocene-based bis(H-phosphinic acid) have demonstrated the formation of two-dimensional coordination polymers with lanthanide ions like Samarium(III), highlighting the crucial role of the phosphinate group in dictating the final structure. researchgate.net The ethyl group in ethylphosphinic acid provides a simple organic substituent that can influence the packing and dimensionality of these assemblies without introducing excessive steric hindrance.

Synthetic Intermediates for Specialized Molecules

Precursors in Agrochemical Synthesis Research (e.g., Phosphinothricin Biosynthesis)

Ethylphosphinic acid serves as a structural model and synthetic intermediate in the research and development of agrochemicals, particularly herbicides. Its relevance is underscored by its relationship to phosphinothricin (PPT), a potent, broad-spectrum herbicide and the only known naturally occurring phosphinic acid natural product. nih.govalfa-chemistry.com Phosphinothricin functions by inhibiting the enzyme glutamine synthetase in plants, leading to a fatal accumulation of ammonia (B1221849). alfa-chemistry.com

While the natural biosynthesis of phosphinothricin in microorganisms like Streptomyces viridochromogenes follows a complex pathway starting from phosphoenolpyruvate, synthetic research often employs simpler phosphinic acid precursors. nih.govkent.ac.uk Ethylphosphinic acid and related compounds are used to study the structure-activity relationships of phosphinate-based herbicides. The C-P-C bond of the phosphinate core is a stable mimic of the tetrahedral transition state of glutamic acid, which is the substrate for glutamine synthetase. kent.ac.ukhawaii.edu This structural analogy is the basis for the inhibitory action of these compounds. hawaii.eduresearchgate.net Research in this area focuses on synthesizing various phosphinothricin analogs to develop new herbicides with improved efficacy or different selectivity profiles, and ethylphosphinic acid provides a fundamental scaffold for such synthetic explorations.

Building Blocks for Enzyme Inhibitor Design and Peptide Analogs

The structural and electronic similarity of the phosphinic acid group to the tetrahedral transition state of amide bond hydrolysis makes it a highly effective pharmacophore for designing enzyme inhibitors. kent.ac.uknih.gov Ethylphosphinic acid is utilized as a foundational building block for creating phosphinic pseudopeptides, which are potent inhibitors of metalloproteases, a class of enzymes implicated in diseases like cancer. nih.govnih.gov

In these peptide analogs, a phosphinate moiety [–P(O)(OH)CH₂–] replaces a scissile amide bond [–C(O)NH–]. researchgate.net This substitution results in a molecule that is recognized by the enzyme's active site but is hydrolytically stable, leading to potent competitive inhibition. nih.govresearchgate.net The two anionic oxygens of the phosphinate group effectively chelate the catalytic zinc ion (Zn²⁺) in the active site of metalloproteases. nih.gov

The synthesis of these inhibitors often involves multi-step processes where phosphinic acid building blocks are incorporated into peptide chains. nih.govresearchgate.net The ethyl group of ethylphosphinic acid can be part of the R-group that interacts with the enzyme's binding pockets, or the core structure can be further elaborated. The affinity and selectivity of these inhibitors can be fine-tuned by modifying the side chains attached to the phosphinic acid core to optimize interactions with the enzyme's specificity pockets. nih.gov

| Target Enzyme Class | Inhibition Mechanism | Role of Phosphinic Acid | Representative Research Finding |

| Metalloproteases (e.g., MMPs) | Transition-state analog mimicry | The tetrahedral phosphinate group mimics the high-energy intermediate of peptide hydrolysis and chelates the active site metal ion (e.g., Zn²⁺). nih.gov | Phosphinic pseudodipeptides (PPDs) are highly effective in developing potent and selective inhibitors for a variety of Zn²⁺ metalloproteases. nih.gov |

| Glutamine Synthetase | Competitive Inhibition | Acts as a stable analog of glutamate, binding to the enzyme's active site. alfa-chemistry.com | L-phosphinothricin is a potent inhibitor of glutamine synthetase, leading to its herbicidal activity. alfa-chemistry.com |

| Metalloaminopeptidases | Transition-state analog mimicry | Provides a stable tetrahedral core with metal-complexing properties suitable for inhibiting metal-dependent enzymes. nih.gov | Phosphinic peptide analogs are capable of inhibiting metalloaminopeptidases involved in bacterial and protozoal infections. nih.gov |

Intermediates for Molecular Probes and Research Tools

Beyond therapeutic applications, phosphinic acid derivatives are being developed as specialized molecular probes for chemical biology research. The inherent stability of the phosphinic linkage makes it an ideal scaffold for creating tools to study enzyme function and activity. nih.gov

By incorporating functionalities like fluorescent dyes, biotin tags, or photoreactive groups onto a phosphinic peptide inhibitor, researchers can create activity-based probes (ABPs). These probes can covalently label active enzymes in complex biological samples, allowing for visualization, quantification, and identification of specific enzyme activities. Another innovative application is the use of phosphinic peptides as ligands to complex radioisotopes. These radiolabeled complexes have potential uses in nuclear medicine for diagnostic imaging or targeted radiotherapy. nih.gov Ethylphosphinic acid can serve as a starting point for the synthesis of these sophisticated research tools, where the ethyl group can be functionalized or replaced to attach the desired reporter tag.

Hydrometallurgical Extraction and Metal Ion Complexation Research

Organophosphorus compounds, particularly phosphinic acids, are highly effective extractants used in hydrometallurgy for the separation and purification of metals. researchgate.net This application is based on their ability to form stable complexes with metal ions, allowing for their selective extraction from aqueous solutions into an immiscible organic phase. mdpi.com

Dialkylphosphinic acids are noted for their superior performance in certain separations, such as the challenging task of separating cobalt from nickel in acidic leach liquors. For example, the commercial extractant Cyanex 272, which is di(2,4,4-trimethylpentyl)phosphinic acid, demonstrates much greater selectivity for cobalt over nickel compared to other extractants like di(2-ethylhexyl)phosphoric acid (D2EHPA).

Research in this area investigates how the structure of the phosphinic acid, including the nature of the alkyl groups, affects extraction efficiency and selectivity. Ethylphosphinic acid is studied as a model compound to understand the fundamental principles of metal ion complexation and extraction. The steric and electronic properties of the ethyl group influence the stability and stoichiometry of the metal-extractant complexes formed. Studies have shown that increased steric crowding around the phosphorus atom can enhance the selectivity of the extractant. This research is crucial for developing more efficient and environmentally benign processes for recovering valuable metals from ores and waste streams. researchgate.net

| Extractant Type | Chemical Name | Target Separation | Key Finding |

| Dialkylphosphinic Acid | Di(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272) | Cobalt from Nickel | Exhibits much greater selectivity for Co over Ni compared to phosphoric acids. |

| Dialkylphosphoric Acid | Di(2-ethylhexyl)phosphoric acid (D2EHPA) | Cobalt from Nickel | Less selective for Co over Ni compared to dialkylphosphinic acids. |

| Phosphonic Chitosan | Acidic Phosphonic Chitosan | Lanthanum(III) from aqueous solution | Modification of chitosan with phosphonate groups significantly improves its complexation efficiency for rare earth ions in acidic conditions. nih.gov |

Environmental Chemical Fate and Degradation Mechanisms of Ethyl Phosphinic Acid

Chemical Stability and Decomposition Pathways in Environmental Matrices

The core of ethylphosphinic acid's chemical nature is the covalent bond between its ethyl group and the phosphorus atom. This C-P bond is exceptionally resistant to abiotic degradation processes compared to the more common ester bonds found in many other organophosphorus compounds.

Chemical Stability: The C-P bond is inherently stable and resistant to chemical hydrolysis, thermal decomposition, and photolysis. nih.govmsu.ru This stability suggests that ethylphosphinic acid is likely to be a persistent compound in various environmental matrices, including soil and water. Its high water solubility and low potential for sorption to organic matter indicate it will primarily reside in aqueous compartments and be mobile in soils. santos.com

Decomposition Pathways:

Hydrolysis: The cleavage of the C-P bond through hydrolysis is a challenging process that typically does not occur under normal environmental conditions. mdpi.comnih.gov Laboratory studies on related phosphonates and phosphinates show that hydrolysis requires harsh conditions, such as high temperatures in the presence of strong acids or bases, which are not representative of natural environmental matrices. mdpi.comnih.govnih.gov

Photodegradation: Abiotic degradation via photolysis is a more significant pathway for phosphonates. nih.gov Studies on compounds like methylphosphonic acid have shown that cleavage of the C-P bond can be induced by UV irradiation. nih.gov This process is often mediated by reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are generated in the presence of sunlight. nih.govrsc.org The rate of photodegradation can be influenced by environmental factors such as pH, with faster degradation often observed under alkaline conditions, and the presence of photosensitizers like iron complexes. nih.govnih.gov The ultimate products of complete photodegradation are typically orthophosphate and simpler carbon compounds. nih.gov

Biotransformation and Biodegradation Studies (Chemical Mechanisms)

Despite its chemical stability, the C-P bond in ethylphosphinic acid can be cleaved by specific microbial enzymes. Many microorganisms have evolved sophisticated pathways to utilize phosphonates as a source of phosphorus, particularly in environments where the more readily available inorganic phosphate (B84403) is scarce. nih.govadvancedsciencenews.com

Biodegradation Pathways: Several enzymatic pathways for the cleavage of the C-P bond have been identified in bacteria. nih.gov The degradation of a simple alkylphosphinic acid like ethylphosphinic acid would likely proceed through the C-P lyase pathway.

C-P Lyase Pathway: This is considered the most fundamental and widespread mechanism for the degradation of phosphonates with non-activated C-P bonds. msu.ru The C-P lyase pathway is a complex, multi-protein enzyme system that employs a radical-based mechanism to break the C-P bond. nih.govadvancedsciencenews.com In Escherichia coli, this pathway is encoded by the phn operon, which includes genes for the transport of phosphonates into the cell and the multi-subunit enzyme complex responsible for the bond cleavage. advancedsciencenews.compnas.org For an alkylphosphonate, the action of C-P lyase results in the formation of the corresponding alkane and inorganic phosphate. msu.ruresearchgate.net In the case of ethylphosphinic acid, this pathway would be expected to yield ethane (B1197151) and phosphate. Studies on the degradation of methylphosphonic acid by E. coli have confirmed the formation of methane (B114726), supporting this mechanism. msu.ru

Other Pathways: Other known pathways, such as hydrolytic or oxidative mechanisms, generally act on more complex phosphonates, particularly those with functional groups (like amino or hydroxyl groups) adjacent to the C-P bond, which facilitate enzymatic attack. nih.govresearchgate.net For instance, the degradation of 2-aminoethylphosphonate (2-AEP) can proceed via a phosphonatase pathway, which involves an initial transamination followed by hydrolysis. researchgate.netresearchgate.net These pathways are less likely to be the primary route for a simple, non-activated compound like ethylphosphinic acid.

The ability to degrade phosphonates via the C-P lyase mechanism is found predominantly among Gram-negative bacteria. msu.ru

Summary of Degradation Mechanisms

Emerging Research Frontiers and Future Directions for Ethyl Phosphinic Acid Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes to ethyl-phosphonic acid and its derivatives is a key area of ongoing research. Traditional methods often involve harsh reagents and produce significant waste. Modern approaches focus on green chemistry principles to improve sustainability.

One promising strategy involves the optimization of the Michaelis-Arbuzov reaction. Researchers have successfully carried out this reaction under solvent-free conditions at elevated temperatures, using an equimolar amount of triethyl phosphite (B83602) and a dibromoalkane substrate. This approach significantly reduces waste compared to traditional methods that use an excess of the substrate.

Microwave-assisted synthesis represents another significant advancement. Direct esterification of phosphinic acids with alcohols, a reaction that is often inefficient under conventional heating, can be successfully achieved using microwave irradiation. This technique offers a green chemical advantage by coupling microwave energy directly with the reacting molecules. Further refinements include the use of phase-transfer catalysts and ionic liquids to enhance reaction efficiency and selectivity.

A comparative look at traditional versus emerging synthetic methods highlights the progress in this field:

| Method | Traditional Approach | Novel/Sustainable Approach | Key Advantages of Novel Approach |

| Michaelis-Arbuzov Reaction | Often requires excess substrate and solvents. | Solvent-free, equimolar reactant conditions. | Reduced waste, improved process sustainability. |

| Esterification | Inefficient direct esterification with thermal heating. | Microwave-assisted direct esterification. | Faster reaction times, higher yields, beneficial specific microwave effects. |

| Catalysis | Stoichiometric reagents. | Use of phase-transfer catalysts and ionic liquids. | Enhanced reaction rates and selectivity, solvent-free conditions. |

These novel methodologies are paving the way for more economical and environmentally friendly production of ethyl-phosphonic acid derivatives, which is crucial for their large-scale application.

Unveiling New Reactivity Patterns and Transformation Pathways

Research into the reactivity of ethyl-phosphonic acid is uncovering new transformation pathways, expanding its utility as a synthetic building block. The development of palladium-catalyzed reactions has been particularly fruitful. For instance, the palladium-catalyzed allylation of hypophosphorous acid with allylic alcohols provides a direct route to allylic-H-phosphinic acids. Similarly, Pd-catalyzed reactions between anilinium hypophosphite and various aromatic electrophiles offer a straightforward synthesis of monosubstituted phosphinic acids.

The aza-Michael addition of amines to diethyl vinylphosphonate (B8674324) "on water" has been developed as a simple and efficient method for synthesizing 2-(arylamino)ethyl phosphonic esters. These esters can then be quantitatively hydrolyzed to the corresponding phosphonic acids.

Key emerging reaction types are summarized below:

| Reaction Type | Description | Significance |

| Palladium-Catalyzed Allylation | Reaction of H3PO2 with allylic alcohols to produce allylic-H-phosphinic acids. | Provides a direct route to functionalized phosphinic acids without the need for additives. |

| P-Centered Radical Formation | Initiation by Et3B/O2 to form phosphinic acid derivatives from hypophosphite salts and alkenes. | Proceeds under neutral conditions at room temperature and tolerates a wide range of functional groups. |

| Aza-Michael Addition | Addition of amines to diethyl vinylphosphonate to form 2-(arylamino)ethyl phosphonic esters. | Offers a high-yield pathway to amino-functionalized phosphonic acids. |

| Aryne-Mediated C-P Bond Formation | Use of arynes for the synthesis of aryl-phosphonates, -phosphinates, and -phosphine oxides. | Circumvents the harsh conditions often required for transition-metal-catalyzed P-arylation. |

These new reactions are expanding the synthetic toolbox available to chemists, enabling the creation of novel ethyl-phosphonic acid derivatives with tailored properties.

Integration of Advanced Computational Techniques for Predictive Design

Advanced computational methodologies are becoming indispensable tools in the study of ethyl-phosphonic acid chemistry. Techniques such as Density Functional Theory (DFT) are being employed to elucidate reaction mechanisms and predict the stereochemical outcomes of reactions involving chiral phosphoric acid catalysts.

For example, computational studies have been crucial in understanding the origin of enantioselectivity in the chiral phosphoric acid-catalyzed Minisci reaction. These studies revealed that enantioselectivity is achieved in a slow, irreversible deprotonation step, with a clear preference for an internal deprotonation pathway assisted by the chiral phosphate (B84403). Similarly, quantum chemical solutions have provided detailed descriptions of the potential energy surfaces for the cycloisomerization of epoxide-containing alcohols catalyzed by chiral phosphoric acids, explaining the observed regioselectivity.

The synergy between experimental and computational approaches is accelerating the design of new catalysts and reactions.

| Computational Technique | Application in Phosphonic Acid Chemistry | Insights Gained |

| Density Functional Theory (DFT) | Probing the stereochemistry-determining step in catalyzed reactions. | Understanding the origin of enantioselectivity and identifying key transition states. |

| Quantum Chemical Solutions | Describing potential energy surfaces of reactions. | Elucidating detailed reaction paths and mechanisms for product formation. |

| Predictive Modeling | Designing enzyme inhibitors based on phosphonic and phosphinic acids. | Relating biological activity to specific structural features for rational drug design. |

These computational tools allow for the in silico screening of potential derivatives and reaction conditions, saving significant time and resources in the laboratory.

Interdisciplinary Applications in Emerging Technologies

The unique properties of ethyl-phosphonic acid and its derivatives make them highly valuable in a range of emerging technologies. Their ability to bind strongly to metal oxide surfaces is being exploited in materials science for surface functionalization and the creation of self-assembled monolayers. This has applications in areas such as corrosion resistance.

In catalysis, ethyl-phosphonic acid derivatives are used both as catalysts themselves and as components of more complex catalytic systems. When immobilized on solid supports like mesoporous silica (B1680970), they can serve as efficient and recyclable acid catalysts. Furthermore, metal-based catalysts containing phosphonate (B1237965) moieties, such as layered-metal phosphonates and phosphonate-based metal-organic frameworks (MOFs), are showing great promise in a variety of organic transformations, including coupling reactions, reductions, and oxidations.

The biomedical field also presents significant opportunities. The phosphonic acid group can act as a stable mimic of the phosphate group found in biological systems. This property is being leveraged in the synthesis of nucleotide analogues with potential antiviral or cytotoxic activities for drug discovery.

A summary of key interdisciplinary applications is provided below:

| Field | Application of Ethyl-Phosphonic Acid Derivatives | Example |

| Materials Science | Surface functionalization of metal oxides. | Creation of self-assembled monolayers for corrosion resistance. |

| Catalysis | Solid-supported acid catalysts. | Immobilization on mesoporous silica for recyclable catalysts in organic synthesis. |

| Catalysis | Components of metal-based catalysts. | Use in templated porous-metal phosphonates for coupling and reduction reactions. |

| Biomedical Chemistry | Building blocks for nucleotide analogues. | Synthesis of potential antiviral and cytotoxic compounds for drug discovery. |

The continued exploration of ethyl-phosphonic acid chemistry is expected to lead to further breakthroughs in these and other high-impact technological areas.

Q & A

Q. What are the established synthetic routes for ethyl-phosphinic acid, and what experimental parameters critically influence yield?

this compound (C₂H₇O₂P) is synthesized via oxidation of di-ethyl phosphine (PH₂(C₂H₅)) under controlled conditions. Key parameters include temperature (e.g., 90–145°C), solvent selection (e.g., isopropyl alcohol), and the use of initiators like AIBN (azobisisobutyronitrile) to optimize radical-mediated oxidation . A typical protocol involves reacting di-ethyl phosphine with H₃PO₂ in i-PrOH at 90°C for 3 hours, followed by purification via fractional distillation. Yield improvements (>70%) are achievable by adjusting reagent stoichiometry and reaction time .

Q. How does this compound’s structure differ from its isomers, and what analytical techniques confirm its configuration?

this compound is structurally isomeric with ethyl phosphite (P(OC₂H₅)₃). While both contain ethyl groups, this compound has a P=O bond and two hydroxyl groups (O=P(C₂H₅)(OH)₂), whereas ethyl phosphite has three ethoxy groups. Differentiation requires NMR spectroscopy: ³¹P NMR shows distinct chemical shifts (δ ~20–30 ppm for phosphinic acids vs. δ ~120–140 ppm for phosphites). IR spectroscopy further confirms P=O stretching vibrations at ~1150–1250 cm⁻¹ .

Q. What physicochemical properties of this compound are essential for experimental design?

Key properties include:

- Boiling point : 191°C

- Acidity : pKa₁ ~1.5–2.5 (first dissociation), pKa₂ ~6.5–7.5 (second dissociation)

- Solubility : Highly soluble in polar solvents (water, alcohols) due to hydroxyl groups . These properties dictate solvent selection, reaction quenching methods, and storage conditions (e.g., anhydrous environments to prevent hydrolysis).

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms of this compound derivatives?

Discrepancies in proposed mechanisms (e.g., radical vs. nucleophilic pathways) can be addressed using density functional theory (DFT) calculations. For instance, modeling the transition state energy of this compound formation from di-ethyl phosphine oxidation reveals a lower activation barrier (~25 kcal/mol) for radical-mediated pathways, aligning with experimental observations of AIBN-initiated reactions . Comparative studies with substituted phosphinic acids (e.g., phenylphosphinic acid) further validate mechanistic universality .

Q. What spectroscopic or chromatographic methods are optimal for quantifying this compound in complex matrices?

- HPLC-MS : Using a C18 column with 0.1% formic acid in water/acetonitrile (90:10) achieves baseline separation (retention time ~8.2 min) and quantification via negative-ion ESI (m/z 109 [M-H]⁻) .

- Ion chromatography : Detects trace phosphinic acid in environmental samples (e.g., water) with a detection limit of 0.1 ppm . Cross-validation with ³¹P NMR ensures accuracy in concentrated samples .

Q. How do structural modifications (e.g., alkyl chain length) alter the reactivity of phosphinic acid derivatives?

A comparative study of ethyl-, methyl-, and phenylphosphinic acids shows:

Methodological Guidance for Data Interpretation

Q. How should researchers address inconsistencies in reported toxicity data for phosphinic acid derivatives?

- Contextual analysis : Compare test models (e.g., in vitro vs. in vivo) and exposure durations. For example, this compound’s LD₅₀ in rats (500 mg/kg) may conflict with cell-based assays due to metabolic differences .

- Class extrapolation : Use organophosphate class data cautiously; adjust for this compound’s lower electrophilicity compared to phosphoryl-containing analogs .

Q. What strategies validate the purity of this compound in synthetic batches?

- Combined spectroscopy : ³¹P NMR (purity >95% if no extraneous peaks) and elemental analysis (%C, %H within ±0.3% of theoretical values) .

- Thermogravimetric analysis (TGA) : Confirms absence of solvents or byproducts via mass loss profiles .

Unresolved Research Challenges

Q. What are the understudied applications of this compound in coordination chemistry?

Preliminary studies suggest its utility as a ligand for transition metals (e.g., Fe³⁺, Cu²⁺), forming stable complexes with log K values >4.5. However, the impact of ethyl group steric effects on complex stability remains unresolved .

Q. How does this compound participate in heterogeneous catalysis, and what surface interactions govern its activity?

Recent DFT studies propose its adsorption on Pd surfaces via P=O and hydroxyl groups, but experimental validation using XPS or TEM is lacking. Key knowledge gaps include the role of surface defects in binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.